molecular formula C18H18N4O2 B7182842 N-[2-(cyclopropylmethoxy)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[2-(cyclopropylmethoxy)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B7182842
M. Wt: 322.4 g/mol
InChI Key: MLQZPWXRJBAWBN-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylmethoxy)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group, a phenyl ring, and a pyrazolo[1,5-a]pyrimidine core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(cyclopropylmethoxy)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-8-9-22-17(20-12)14(10-19-22)18(23)21-15-4-2-3-5-16(15)24-11-13-6-7-13/h2-5,8-10,13H,6-7,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQZPWXRJBAWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)C(=O)NC3=CC=CC=C3OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylmethoxy)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 3-amino-5-methylpyrazole and an appropriate aldehyde or ketone.

    Introduction of the cyclopropylmethoxy group: This step involves the alkylation of the phenyl ring with cyclopropylmethanol under basic conditions.

    Formation of the carboxamide group: This can be accomplished by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylmethoxy)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclopropylmethoxy)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylmethoxy)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(methoxy)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-[2-(ethoxy)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-[2-(propoxy)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

N-[2-(cyclopropylmethoxy)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with molecular targets, making it a valuable compound for research and development.

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